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molecular formula C7H6F3N B1486997 2-Trifluoromethylaminobenzene-3,4,5,6-d4 CAS No. 1643543-71-8

2-Trifluoromethylaminobenzene-3,4,5,6-d4

Cat. No. B1486997
M. Wt: 165.15 g/mol
InChI Key: VBLXCTYLWZJBKA-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728835

Procedure details

Using 2-trifluoromethylaniline (1.39 g, 8.55 mmol) and 4-methoxybenzenesulfonyl chloride (1.78 g, 8.55 mmol), the procedure of Reference Example 2 was repeated to obtain 2.14 g (75.5%) of the title compound in the form of colorless solid.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Yield
75.5%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1>>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH:5][S:20]([C:17]1[CH:16]=[CH:15][C:14]([O:13][CH3:12])=[CH:19][CH:18]=1)(=[O:22])=[O:21]

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
FC(C1=C(N)C=CC=C1)(F)F
Step Two
Name
Quantity
1.78 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: PERCENTYIELD 75.5%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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